molecular formula C5H7NO B1361587 Acetamide, N-2-propynyl- CAS No. 65881-41-6

Acetamide, N-2-propynyl-

Cat. No. B1361587
CAS RN: 65881-41-6
M. Wt: 97.12 g/mol
InChI Key: GGOQYHOZFCWTNM-UHFFFAOYSA-N
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Description

“Acetamide, N-2-propynyl-” is a chemical compound with the molecular formula C5H7NO . It is also known by other names such as n-(prop-2-yn-1-yl)acetamide, N-propargylacetamide, and N-(prop-2-ynyl)acetamide .


Synthesis Analysis

The synthesis of acetamide can be achieved through the electrochemical conversion of carbon dioxide into value-added compounds . This process involves the formation of C–C and C–N bonds via coelectroreduction of CO2 and N2 on single-atom alloy catalysts .


Molecular Structure Analysis

The molecular structure of “Acetamide, N-2-propynyl-” involves a combination of carbon, hydrogen, nitrogen, and oxygen atoms . The InChI representation of its structure is InChI=1S/C5H7NO/c1-3-4-6-5(2)7/h1H,4H2,2H3,(H,6,7) .


Chemical Reactions Analysis

The chemical reactions involving “Acetamide, N-2-propynyl-” primarily involve the formation of C–C and C–N bonds via coelectroreduction of CO2 and N2 . This process illuminates the reaction mechanism underlying acetamide synthesis from these two gases on single-atom alloy catalysts .


Physical And Chemical Properties Analysis

“Acetamide, N-2-propynyl-” has a molecular weight of 97.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass and monoisotopic mass are 97.052763847 g/mol . The topological polar surface area is 29.1 Ų .

Scientific Research Applications

1. Environmental Monitoring

Acetamide derivatives, particularly dansylacetamidooxyamine (DNSAOA), are used as molecular probes for measuring trace amounts of carbonyl compounds (like aldehydes and ketones) in water samples. This application is significant for environmental monitoring, especially in assessing the quality of snow, ice, and cloud-water samples. DNSAOA offers high sensitivity and low limits of detection for formaldehyde and other carbonyls, making it a valuable tool in environmental chemistry (Houdier et al., 2000).

2. Pharmaceutical Intermediates

N-(2-Hydroxyphenyl)acetamide is a key intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation, critical in drug development, has been enhanced by using immobilized lipases as catalysts. This process shows the importance of acetamide derivatives in the pharmaceutical industry, particularly in the context of developing more efficient and sustainable drug synthesis methods (Magadum & Yadav, 2018).

3. Host-Guest Chemistry

Certain acetamide derivatives, such as dimethyl acetamide, form inclusion compounds with multipedal hosts. These compounds have been studied for their potential in host-guest chemistry, which is fundamental in the development of new materials and molecular recognition systems (Bourne, Nash, & Toda, 1999).

4. Organic Synthesis

Acetamide derivatives are also utilized in organic synthesis. For example, n-butyl acetamide is synthesized in micro reactors, showcasing the use of acetamides in fine chemical production and the potential for process optimization in chemical engineering (Schenk et al., 2004).

5. Biomedical Research

In biomedical research, N-(2-hydroxy phenyl) acetamide has been studied for its anti-arthritic properties. Its effectiveness in reducing inflammation-related cytokines and reactive oxygen species highlights its potential therapeutic applications (Jawed et al., 2010).

Safety and Hazards

When handling “Acetamide, N-2-propynyl-”, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The electrochemical conversion of carbon dioxide into value-added compounds not only paves the way toward a sustainable society but also unlocks the potential for electrocatalytic synthesis of amides through the introduction of N atoms . The catalyst design strategy employed in this study has the potential to be extended to a range of amide chemicals, thereby broadening the scope of products that can be obtained through CO2/N2 reduction .

Mechanism of Action

Target of Action

The primary target of N-(prop-2-yn-1-yl)acetamide, also known as N-propargylacetamide or Acetamide, N-2-propynyl-, is the reactive cysteinome in cells and tissues . The cysteinyl thiol group, unique among all protein-coding amino acids due to its high nucleophilicity, can be covalently modified by a broad range of redox mechanisms or by various electrophiles .

Mode of Action

N-(prop-2-yn-1-yl)acetamide interacts with its targets through a covalent modification of the cysteinyl thiol group . This compound is used as a thiol-reactive probe in a chemoproteomic platform, termed ‘QTRP’ (quantitative thiol reactivity profiling), to label, enrich, and quantify the reactive cysteinome .

Biochemical Pathways

The compound’s interaction with the reactive cysteinome affects a broad range of redox mechanisms, leading to the formation of various oxidative post-translational modifications . These modifications can alter protein function and influence numerous biochemical pathways, with downstream effects that are critical for understanding the underlying mechanisms involved .

Pharmacokinetics

Its ability to covalently modify the reactive cysteinome suggests that it can penetrate cellular membranes and distribute within tissues .

Result of Action

The covalent modification of the reactive cysteinome by N-(prop-2-yn-1-yl)acetamide can lead to changes in protein function, influencing cellular processes and potentially leading to observable molecular and cellular effects . .

Action Environment

Factors such as ph, temperature, and the presence of other reactive species could potentially influence its reactivity and effectiveness .

properties

IUPAC Name

N-prop-2-ynylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-3-4-6-5(2)7/h1H,4H2,2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOQYHOZFCWTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65881-41-6
Record name Acetamide, N-2-propynyl-
Source DTP/NCI
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Record name N-(prop-2-yn-1-yl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of N-propargylacetamide influence the properties of its polymers?

A1: Research suggests that the bulky substituents on the nitrogen atom of N-propargylacetamide significantly impact the secondary structure of its polymers. For instance, poly(N-propargylacetamide) with a triphenylmethyl group exhibited a strong tendency to form helical structures in chloroform, indicated by a characteristic UV-vis absorption peak around 365 nm. [] In contrast, polymers with less bulky substituents like benzyl or diphenylmethyl groups showed a reduced propensity for helix formation. [] This highlights the role of steric effects in dictating polymer conformation, which can further influence properties like solubility and self-assembly.

Q2: Can N-propargylacetamide be used to create copolymers with controlled helical structures?

A2: Yes, N-propargylacetamide can be copolymerized with other monomers to fine-tune the helical properties of the resulting polymers. For example, copolymerizing N-propargylacetamide bearing a triphenylmethyl group with a chiral N-propargylacetamide monomer resulted in polymers with controlled helical senses. [] This control over chirality is crucial for various applications, including chiral separation and asymmetric catalysis.

Q3: Has N-(prop-2-yn-1-yl)acetamide been used in biochemical research?

A3: Yes, a derivative of N-(prop-2-yn-1-yl)acetamide, specifically 7-deaza-7-(2-(2-hydroxyethoxy)-N-(prop-2-yn-1-yl)acetamide)-2-dATP, has been investigated for its interactions with DNA polymerases. [, ] This modified nucleotide analog was crystallized within the active site of KlenTaq and KOD DNA polymerases, providing valuable insights into the structural basis of DNA replication. [, ]

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